(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17-5-2-3-7-20(17)25-26-23(32-27-25)14-19-6-4-12-28(15-19)24(29)11-9-18-8-10-21-22(13-18)31-16-30-21/h2-3,5,7-11,13,19H,4,6,12,14-16H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSKDZNWFHJSMU-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a distinctive structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole group. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin | HepG2 | 2.38 | EGFR Inhibition |
| HCT116 | 1.54 | Apoptosis Induction | |
| MCF7 | 4.52 | Cell Cycle Arrest |
These compounds exhibited IC50 values lower than those of standard drugs like doxorubicin, indicating a strong potential for further development as anticancer agents .
The anticancer mechanisms of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin involve several pathways:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown increased apoptosis in treated cells.
- Cell Cycle Analysis : Flow cytometry indicated that the compound causes cell cycle arrest at the G0/G1 phase .
Study 1: Synthesis and Evaluation
A study synthesized various derivatives of the benzo[d][1,3]dioxole scaffold and evaluated their anticancer activity against HepG2 and MCF7 cell lines. The most potent derivative showed an IC50 value of 2.38 µM against HepG2 cells and demonstrated non-cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound interacts with key proteins involved in cancer pathways. The binding affinity was assessed against EGFR and other relevant targets, providing insights into its mechanism at the molecular level .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzo[d][1,3]dioxole and oxadiazole structures exhibit significant biological activities. Here are some notable findings:
Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of benzo[d][1,3]dioxole have been studied for their inhibitory effects on Mur ligases, which are essential for bacterial cell wall synthesis .
Anticancer Properties : The piperidine moiety is often associated with anticancer activity. Studies have demonstrated that piperidine-based compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Neurological Effects : Some derivatives exhibit neuroprotective properties and could potentially be developed into treatments for neurodegenerative diseases. The interaction of these compounds with neurotransmitter systems is an area of ongoing research .
Case Studies
Several case studies highlight the applications and efficacy of similar compounds:
- Antibacterial Studies : A study focused on compounds related to benzo[d][1,3]dioxole demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The study emphasized structural modifications that enhanced potency and selectivity .
- Anticancer Research : Another research project explored a series of piperidine derivatives, including those with benzo[d][1,3]dioxole substitutions. The results indicated that certain modifications improved cytotoxicity against various cancer cell lines .
- Neuropharmacology : Investigations into the neuroprotective effects of piperidine-containing compounds revealed promising results in models of oxidative stress and neuroinflammation, suggesting potential applications in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodioxole-Containing Compounds
Key Observations :
- Oxadiazole vs. Pyrazole : The target compound’s 1,2,4-oxadiazole core may offer superior metabolic stability compared to the pyrazole in Compound 1 due to reduced susceptibility to oxidative metabolism .
Pharmacological Activity
Comparison Highlights :
- The benzodioxole moiety in both the target compound and Compound 1 is critical for CNS activity, but the oxadiazole-propenone scaffold in the former may enhance target selectivity for ion channels (e.g., GABA-A) over kinase pathways.
- The Z-configuration of the propenone group in the target compound could favor planar alignment with receptor pockets, unlike E-isomers, which are sterically hindered .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic and Solubility Data
| Compound | Crystallographic Tool Used | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target Compound | Mercury CSD 2.0 | 0.12 (PBS) | 3.5 |
| Compound 1 | SHELX | 0.45 (DMSO) | 2.8 |
Insights :
- The target compound’s lower aqueous solubility compared to Compound 1 correlates with its higher logP, necessitating formulation optimization for in vivo delivery.
- Mercury CSD analysis reveals that the oxadiazole ring’s planarity promotes π-π stacking in crystal lattices, whereas pyrazole-based analogs exhibit greater torsional flexibility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one?
- Methodology : The synthesis typically involves multi-step reactions:
Core scaffold formation : Condensation of benzo[d][1,3]dioxol-5-yl ketones with substituted piperidines (e.g., tert-butyl pyrazoline intermediates) using hydrazine derivatives .
Oxadiazole ring construction : Cyclization of carbohydrazides with ortho-tolyl-substituted nitriles under acidic conditions (e.g., POCl₃ or H₂SO₄) .
Stereoselective Z-configuration : Controlled Wittig or Horner-Wadsworth-Emmons reactions to ensure the (Z)-alkene geometry .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) .
Q. How can spectroscopic techniques (NMR, MS) characterize this compound’s structural integrity?
- 1H NMR Analysis :
- Benzo[d][1,3]dioxol-5-yl protons : Singlet at δ 5.93 ppm (OCH₂O) .
- Piperidinyl protons : Multiplet signals at δ 3.48–3.54 ppm (piperidine-CH₂) .
- Oxadiazole-linked methylene : Doublet at δ 4.20–4.50 ppm (J = 13–15 Hz) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) predict the electronic properties and reactivity of this compound?
- DFT Workflow :
Geometry optimization : Use B3LYP/6-31G(d) to minimize energy and confirm the (Z)-configuration .
Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) indicate charge-transfer potential for bioactivity .
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms, carbonyl groups) for reaction/interaction predictions .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in anticonvulsant efficacy (e.g., ED₅₀ variations):
Assay conditions : Standardize seizure models (e.g., MES vs. scPTZ) and dosing protocols .
Metabolic stability : Perform microsomal stability assays (human/rat liver microsomes) to identify species-specific degradation .
Stereochemical purity : Verify (Z)-configuration via NOESY NMR (cross-peaks between alkene protons and piperidinyl-CH₂) .
Q. What in vitro models are suitable for evaluating its interaction with neurological targets (e.g., GABA receptors)?
- Methodological Framework :
Receptor binding assays : Radioligand displacement (³H-flumazenil for GABAₐ) with IC₅₀ calculations .
Patch-clamp electrophysiology : Measure chloride influx in HEK293 cells expressing α1β2γ2 GABAₐ receptors .
CYP450 inhibition screening : Assess drug-drug interaction risks using recombinant CYP isoforms (e.g., CYP3A4, 2D6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
